
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone, also known as CPMM, is a synthetic compound that has been widely studied in the field of medicinal chemistry. CPMM is a morpholine derivative, which is a class of compounds that have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
Wirkmechanismus
The mechanism of action of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has been shown to exhibit anti-inflammatory and analgesic properties. Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to inhibit the growth of certain viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. However, Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to exhibit cytotoxicity towards normal cells, which could limit its clinical use. Additionally, the mechanism of action of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone is not fully understood, which could hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone. One area of research could focus on the development of more potent and selective derivatives of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone that exhibit reduced cytotoxicity towards normal cells. Another area of research could focus on the optimization of the synthesis method for Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone and its potential as a therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone involves the reaction between cyclohex-3-en-1-ylamine and 2-phenylmorpholine-4-carboxaldehyde in the presence of a catalyst. The reaction yields Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has been extensively studied for its potential as an anticancer agent. Several studies have shown that Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(15-9-5-2-6-10-15)18-11-12-20-16(13-18)14-7-3-1-4-8-14/h1-5,7-8,15-16H,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDDWOJJNNWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

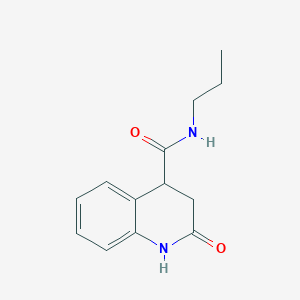

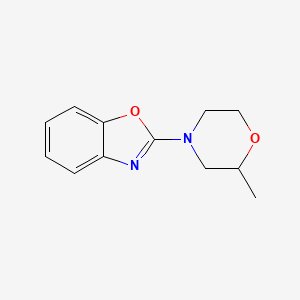
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
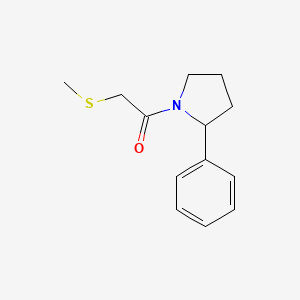
![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)


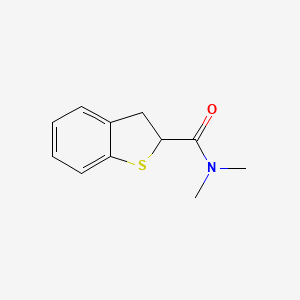
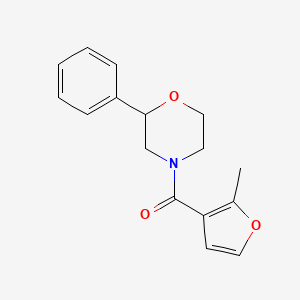

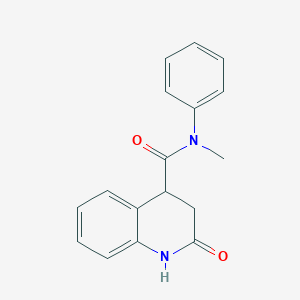
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)